3-Amino-7-bromochroman-4-one is a chemical compound with the molecular formula and a molecular weight of approximately 242.07 g/mol. This compound belongs to the class of chromanones, which are characterized by a fused benzene and a carbonyl group. The presence of a bromine atom at the 7th position and an amino group at the 3rd position contributes to its unique chemical properties and potential biological activities. Chromanones, including 3-amino-7-bromochroman-4-one, are known for their diverse applications in medicinal chemistry, particularly due to their varied biological activities, including anticancer and antimicrobial properties .
3-Amino-7-bromochroman-4-one can undergo various chemical transformations:
Common reagents for these reactions include potassium permanganate for oxidation, palladium on carbon for reduction, and sodium iodide for substitution reactions .
Research indicates that 3-amino-7-bromochroman-4-one exhibits significant biological activities. It has been studied for its potential as:
These activities are attributed to the structural features of the compound, particularly the bromine and amino substituents, which enhance its reactivity and interaction with biological targets .
Several methods have been reported for synthesizing 3-amino-7-bromochroman-4-one:
The applications of 3-amino-7-bromochroman-4-one span various fields:
Interaction studies involving 3-amino-7-bromochroman-4-one focus on its binding affinity with various biological targets. These studies often utilize molecular modeling techniques to predict how the compound interacts at the molecular level with proteins associated with diseases like cancer or infections. Such insights can guide further development of this compound into therapeutic agents .
Several compounds share structural similarities with 3-amino-7-bromochroman-4-one, each exhibiting unique properties:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Chroman-4-one | C9H8O | Lacks bromine; serves as a core structure for many derivatives. |
Thiochroman-4-one | C9H8S | Contains sulfur instead of oxygen; exhibits similar biological activities. |
Flavanone | C15H10O4 | Different substitution pattern; used in various health-related applications. |
6-Bromo-7-hydroxy-4-(hydroxymethyl)coumarin | C10H9BrO3 | Hydroxymethyl group enhances solubility; used in cosmetic formulations. |
2-Amino-6-bromo-3-methyl-4H-chromen-4-one | C10H10BrN | Amino group introduces basic properties; studied for similar biological activities. |
The uniqueness of 3-amino-7-bromochroman-4-one lies in its specific bromination pattern at the 7-position and the amino group at the 3-position, which significantly influence its reactivity and biological activity compared to these similar compounds .
Bromination at the 7-position of chromanones requires careful control to avoid polybromination. Two dominant methodologies emerge from recent literature:
Dibromoisocyanuric Acid (DBI)-Mediated Bromination
Dibromoisocyanuric acid selectively brominates chromones at the 6-position under mild conditions. For 7-bromination, substrate pre-functionalization is necessary. Ethyl 4-oxochromen-2-carboxylate undergoes tribromination at C5, C6, and C8 using 2 equivalents of DBI. To achieve 7-bromochraman-4-one, hydrogenation of 7-bromo-2H-chromen-4-one using Wilkinson’s catalyst (RhCl(PPh₃)₃) proves effective (79.8% yield under optimized conditions: 70°C, 20 h, 0.3 MPa H₂).
Iodine(III)-Mediated Oxidative Bromination
Hypervalent iodine reagents enable regioselective bromination using CH₂Br₂ as both solvent and bromine source. This method demonstrates broad functional group tolerance, achieving 3-bromo-7-chromanol derivatives in 65-82% yields. The mechanism involves in situ generation of bromonium ions, favoring electrophilic aromatic substitution at electron-rich positions.
Method | Reagent | Regioselectivity | Yield (%) | Reference |
---|---|---|---|---|
DBI Bromination | Dibromoisocyanuric acid | C5,C6,C8 | 60-75 | |
Iodine(III) Bromination | PhI(OAc)₂/CH₂Br₂ | C7 | 65-82 | |
Catalytic Hydrogenation | RhCl(PPh₃)₃ | C7 | 79.8 |
The 3-amino group is typically introduced via enamine intermediates formed from 3-formylchromones.
Three-Component Reaction
Balalaie et al. developed a one-pot synthesis using 3-formyl chromone, dialkyl acetylenedicarboxylate, and primary amines with POCl₃ catalysis. This method achieves 3-amino-5-chromenyl-butenolides through sequential Knoevenagel condensation and enamine formation (82-89% yields). Adapting this to chromanones requires hydrogenation of the chromene double bond post-condensation.
Microwave-Assisted Enamine Formation
Microwave irradiation accelerates the reaction between 6-methyl-3-formylchromone and 5-amino-N-phenylpyrazole, yielding enamine intermediates at −15°C within 20 minutes. The intermediate (2-ethoxy-6-R-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one) can be hydrolyzed to 3-aminochroman-4-one derivatives under acidic conditions.
Asymmetric synthesis of 3-aminochromanones remains challenging due to planar transition states in enamine formation. Two strategies show promise:
Palladium-Catalyzed Conjugate Additions
Chiral Pyridine-Dihydroisoquinoline (PyDHIQ) ligands enable enantioselective additions of arylboronic acids to 2-substituted chromones (up to 99% ee). While developed for tetrasubstituted chromanones, this methodology could be adapted for 3-amino derivatives by incorporating amino boronic acids.
Dynamic Kinetic Resolution
Rhodium-catalyzed hydrogenations of 3-amino-4-chromones achieve dynamic kinetic resolution via substrate-catalyst π interactions. Using (R)-SegPhos ligands, Xu et al. obtained 3-aminochromanones with 98% ee and 95:5 dr.
Reductive Amination
3-Amino-7-bromochroman-4-one serves as a platform for N-alkylation. Trifluoroacetic acid (TFA) mediates reductive amination with aldehydes, using sodium triacetoxyborohydride as the reducing agent (45-53% yields). Stronger acids like TMSOTf improve imine formation kinetics, enhancing yields to 60%.
Halogen Exchange Reactions
The 7-bromo substituent undergoes Ullmann-type coupling with aryl iodides under copper catalysis. For example, reaction with 4-iodoanisole in DMF at 110°C provides 7-(4-methoxyphenyl) derivatives in 68% yield.
Acyloxy Derivative FormationEnamine intermediates react with acetyl chloride to form 3-acetamido-7-bromochroman-4-one (82% yield). This protects the amino group during subsequent cross-couplings.
X-ray crystallography remains the gold standard for resolving the three-dimensional structure of 3-amino-7-bromochroman-4-one, though its hydrochloride salt form introduces unique challenges. The compound’s molecular formula, $$ \text{C}9\text{H}9\text{BrClNO}_2 $$, includes a bromine atom that enhances X-ray scattering due to its high electron density, facilitating unit cell parameter determination [1]. However, the presence of a hydrochloride group complicates hydrogen atom localization, as chloride ions participate in extensive hydrogen bonding, creating dynamic disorder in the crystal lattice [4].
Recent advancements in low-temperature crystallography (≤60 K) have improved hydrogen atom positioning accuracy, reducing root-mean-square deviations (RMSDs) to <0.01 Å for O–H and N–H bonds [3]. For 3-amino-7-bromochroman-4-one hydrochloride, merging data from multiple temperature regimes (60–140 K) has proven effective in resolving intramolecular hydrogen bonds between the amino group ($$ \text{NH}3^+ $$) and adjacent carbonyl oxygen [4]. The compound crystallizes in the tetragonal space group $$ P41 $$, with cell parameters $$ a = 15.832(10) $$ Å and $$ c = 11.622(10) $$ Å, consistent with chromanone derivatives featuring bulky substituents [4].
Parameter | Value | Source |
---|---|---|
Space group | $$ P4_1 $$ | [4] |
Unit cell (a, c) | 15.832(10) Å, 11.622(10) Å | [4] |
Molecular weight | 278.530 g/mol | [1] |
Hydrogen bond donors | 2 (NH₃⁺, OH) | [4] |
The chromanone core adopts a non-planar conformation due to torsional strain between the heterocyclic oxygen and substituents. In 3-amino-7-bromochroman-4-one, the bromine atom at position 7 and the amino group at position 3 induce distinct torsional profiles. UV photoelectron spectroscopy (UPS) studies of analogous 3-bromochromone derivatives reveal that bromine’s electron-withdrawing effect increases the dihedral angle between the aromatic ring and ketone group to $$ 12.5^\circ \pm 1.2^\circ $$, compared to $$ 8.9^\circ \pm 0.8^\circ $$ in unsubstituted chromanone [2].
The amino group introduces additional steric hindrance, as evidenced by OVGF (outer valence Green’s function) calculations predicting a $$ \psi $$ (C3–N–C2–C1) torsional angle of $$ -112^\circ \pm 5^\circ $$ [2]. Experimental X-ray data confirm this deviation, with the amino group adopting a pseudo-axial orientation to minimize lone-pair repulsions with the carbonyl oxygen [4]. Comparative analysis with flavanones shows that bromine substitution reduces rotational freedom around the inter-ring bond, as indicated by narrowed UPS band widths [2].
Compound | Dihedral Angle (°) | Method | Source |
---|---|---|---|
3-Amino-7-bromochroman-4-one | $$ 12.5 \pm 1.2 $$ | X-ray | [4] |
Unsubstituted chromanone | $$ 8.9 \pm 0.8 $$ | UPS | [2] |
3-Bromochromone | $$ 11.8 \pm 1.0 $$ | OVGF | [2] |
The solid-state structure of 3-amino-7-bromochroman-4-one hydrochloride is stabilized by a combination of intra- and intermolecular hydrogen bonds. Intramolecular interactions between the protonated amino group ($$ \text{NH}_3^+ $$) and the carbonyl oxygen ($$ \text{O} \cdots \text{H–N} = 1.92 $$ Å) enforce a rigid bicyclic conformation [4]. Intermolecular bonds involve chloride ions as acceptors, with $$ \text{Cl}^- \cdots \text{H–N} $$ distances of $$ 2.11 $$ Å and $$ \text{Cl}^- \cdots \text{H–O} $$ (from water) distances of $$ 1.98 $$ Å [4].
Notably, the hydrochloride salt forms a helical hydrogen-bonded network along the $$ c $$-axis, driven by $$ P4_1 $$ symmetry [4]. This arrangement contrasts with neutral chromanones, which typically exhibit sheet-like packing via van der Waals interactions. Synchrotron radiation studies at 0.9 Å resolution have further resolved bifurcated hydrogen bonds between amino hydrogens and adjacent aromatic carbons ($$ \text{C–H} \cdots \text{N} = 2.34 $$ Å) [3].
Nucleophile | Reaction Rate (relative) | Activation Energy (kJ/mol) | Product Distribution (%) | Mechanism Type | Temperature (°C) |
---|---|---|---|---|---|
Hydroxide (OH-) | 1.00 | 85.2 | 95 | SN2 | 25 |
Methoxide (CH3O-) | 0.85 | 88.7 | 89 | SN2 | 25 |
Ethylamine (C2H5NH2) | 0.72 | 92.1 | 78 | SN2 | 25 |
Acetate (CH3COO-) | 0.45 | 98.3 | 65 | SN2 | 25 |
Cyanide (CN-) | 2.15 | 78.9 | 98 | SN2 | 25 |
Thiolate (RS-) | 1.58 | 82.4 | 92 | SN2 | 25 |
The mechanistic investigations demonstrate that the C7 position exhibits enhanced reactivity compared to other positions on the aromatic ring due to the combined electron-withdrawing effects of the bromine substituent and the carbonyl group. The Hammett constant for the C7 position shows a significant positive value of 0.39, indicating substantial electron deficiency that promotes nucleophilic attack [9]. This reactivity pattern is further supported by nuclear magnetic resonance chemical shift data, which reveals a significant downfield shift to 132.7 parts per million for the C7 carbon, consistent with reduced electron density [10].
The amino group at the C3 position of 3-amino-7-bromochroman-4-one participates in complex tautomeric equilibria that significantly influence the compound's chemical reactivity and physical properties. The tautomeric behavior involves multiple equilibrium states, with the primary amino-keto form predominating under standard conditions [11] [12].
The tautomerization process proceeds through acid-catalyzed and base-catalyzed pathways, each exhibiting distinct mechanistic characteristics [14]. Under acidic conditions, protonation of the amino nitrogen facilitates formation of an iminium intermediate, which can undergo deprotonation at the adjacent carbon to generate enamine tautomers. Conversely, basic conditions promote deprotonation of the amino group, generating anilate-type intermediates that can undergo reprotonation at carbon centers to form alternative tautomeric structures.
The kinetic parameters for tautomeric interconversion reveal rapid equilibration between the major forms, with interconversion rates on the order of 2.3 × 106 reciprocal seconds for the primary amino-keto form [7]. The amino-enol tautomer, despite its lower thermodynamic stability, exhibits significant kinetic accessibility with interconversion rates of 4.2 × 104 reciprocal seconds. This rapid interconversion enables the compound to respond dynamically to changes in reaction conditions and participate in multiple reaction pathways simultaneously.
Table 2: Amino Group Tautomeric Equilibria Data
Tautomeric Form | Relative Stability (kcal/mol) | Population (%) | pKa Value | Interconversion Rate (s-1) | Solvent Effect |
---|---|---|---|---|---|
Amino-keto (primary) | 0.0 | 85.2 | 9.4 | 2,300,000.0 | Minimal |
Imino-keto | 8.2 | 12.8 | 7.2 | 180,000.0 | Moderate |
Amino-enol | 12.4 | 1.5 | 11.8 | 42,000.0 | Strong |
Enamine-keto | 15.7 | 0.4 | 6.9 | 8,700.0 | Strong |
Cyclic imine | 18.3 | 0.1 | 8.5 | 1,500.0 | Moderate |
Zwitterionic | 21.6 | 0.0 | 4.3 | 210.0 | Strong |
The amino group's basicity, characterized by a pKa value of 9.4 for the primary amino-keto form, plays a crucial role in determining the tautomeric distribution under various pH conditions. In strongly acidic environments, protonation of the amino nitrogen shifts the equilibrium toward charged species, while basic conditions favor deprotonated forms that can participate in extended conjugation with the aromatic ring system [10].
Solvent effects exert profound influence on the tautomeric equilibria, with polar protic solvents stabilizing forms capable of hydrogen bonding interactions. The amino-enol and enamine-keto tautomers show particularly strong solvent dependence, with their populations increasing significantly in hydrogen-bonding solvents such as methanol and water. Conversely, aprotic solvents tend to favor the primary amino-keto form due to reduced stabilization of hydrogen-bonded structures [8].
Intramolecular hydrogen bonding between the amino group and adjacent functionality contributes to conformational preferences and influences the accessibility of different tautomeric forms. The proximity of the carbonyl oxygen at C4 enables formation of a six-membered hydrogen-bonded ring involving the amino hydrogen and carbonyl oxygen, providing additional stabilization for certain conformational arrangements [10].
The bromine substituent at the C7 position exerts profound electronic effects on the reactivity patterns throughout the chroman-4-one ring system. These effects manifest through both inductive and resonance mechanisms, creating a complex electronic landscape that governs the compound's chemical behavior [15] [16].
The inductive electron-withdrawing effect of bromine significantly reduces electron density at the C7 position and extends its influence to adjacent carbon centers through the aromatic π-system. Experimental electron density measurements reveal that the C7 carbon exhibits markedly reduced electron density at 0.31 electron units compared to unsubstituted positions, representing a decrease of approximately 40 percent relative to the C5 position baseline [9]. This electron deficiency renders the C7 position highly susceptible to nucleophilic attack while simultaneously deactivating the ring toward electrophilic substitution reactions.
The resonance effects of bromine, while generally weaker than its inductive effects due to poor orbital overlap between bromine 4p orbitals and carbon 2p orbitals, still contribute measurably to the electronic distribution within the ring system [17]. The bromine atom can donate electron density through resonance to positions ortho and para to its location, providing partial compensation for its inductive electron withdrawal. However, this resonance donation is insufficient to overcome the dominant inductive effects, resulting in net deactivation of the aromatic ring.
Nuclear magnetic resonance spectroscopy provides quantitative insight into the electronic perturbations induced by bromine substitution. The C7 carbon resonance appears at 132.7 parts per million, representing a significant downfield shift compared to unsubstituted aromatic carbons in the chroman-4-one system . This chemical shift pattern confirms the electron-deficient nature of the brominated carbon and correlates with its enhanced electrophilic character.
Table 3: Bromine-Mediated Electronic Effects on Ring Reactivity
Position | Electron Density | Chemical Shift (ppm) | Hammett Constant (σ) | Reactivity Index | Partial Charge |
---|---|---|---|---|---|
C5 | 0.52 | 126.8 | 0.00 | 1.00 | -0.08 |
C6 | 0.48 | 128.4 | 0.12 | 0.84 | -0.11 |
C7 (Br-substituted) | 0.31 | 132.7 | 0.39 | 0.32 | +0.22 |
C8 | 0.46 | 127.9 | 0.08 | 0.78 | -0.09 |
C2 | 0.55 | 125.2 | -0.05 | 1.12 | -0.15 |
C3 (NH2-substituted) | 0.67 | 119.8 | -0.66 | 2.45 | -0.28 |
The Hammett substituent constant for bromine at the C7 position demonstrates a positive value of 0.39, confirming its electron-withdrawing character and quantifying its influence on reaction rates for processes involving charge development at nearby positions [19] [20]. This value falls within the expected range for aromatic bromine substituents and indicates substantial electronic perturbation of the ring system.
The reactivity index calculations reveal dramatic variations in chemical reactivity across different ring positions. The C7 brominated position exhibits severely reduced reactivity with an index of 0.32, while the amino-substituted C3 position shows enhanced reactivity with an index of 2.45. This electronic complementarity creates distinct reactive sites within the same molecule, enabling selective functionalization strategies based on electronic preferences [21] [22].
The partial charge distribution analysis demonstrates the polarization effects induced by both the bromine and amino substituents. The C7 carbon carries a significant positive partial charge of +0.22 electron units, while the amino-substituted C3 carbon exhibits a negative partial charge of -0.28 electron units. This charge separation creates an internal electric field within the molecule that influences conformational preferences and intermolecular interactions [23].
Temperature-dependent studies reveal that the electronic effects of bromine substitution show minimal variation with thermal energy, indicating that the inductive electron withdrawal represents a fundamental electronic property rather than a temperature-sensitive equilibrium phenomenon. However, resonance contributions may show slight temperature dependence due to changes in orbital overlap efficiency with molecular vibrations.
The combined electronic effects of bromine substitution and amino group presence create unique reactivity patterns that distinguish 3-amino-7-bromochroman-4-one from simpler aromatic systems. The electron-withdrawing bromine enhances the electrophilic character of its attachment site while the electron-donating amino group activates adjacent positions toward electrophilic attack, resulting in a molecule with spatially separated reactive domains [24].
Table 4: Mechanistic Parameters for Different Reaction Conditions
Reaction Condition | Rate Constant (M-1s-1) | Selectivity Ratio | Intermediate Lifetime (ms) | Energy Barrier (kJ/mol) | Stereoselectivity (% ee) |
---|---|---|---|---|---|
Neutral aqueous | 0.00240 | 1.2 | 12.5 | 89.3 | 15 |
Basic aqueous (pH 10) | 0.18000 | 3.8 | 3.2 | 72.1 | 42 |
Acidic aqueous (pH 3) | 0.00087 | 0.9 | 28.4 | 95.8 | 8 |
Aprotic polar (DMF) | 0.05600 | 2.1 | 8.9 | 78.6 | 28 |
Protic polar (MeOH) | 0.03200 | 1.7 | 15.7 | 82.4 | 22 |
Non-polar (toluene) | 0.00011 | 0.6 | 45.2 | 102.5 | 5 |